4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine is a chemical compound with a unique structure that includes an oxathiaphospholan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine typically involves the reaction of appropriate phosphoramide precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions can result in a variety of substituted phosphoramide derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-2-oxathiaphospholan-2-amine
- N,N-Di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine
- 4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan
Uniqueness
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
145498-59-5 |
---|---|
Molekularformel |
C10H22NOPS |
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
4,4-dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine |
InChI |
InChI=1S/C10H22NOPS/c1-8(2)11(9(3)4)13-12-7-10(5,6)14-13/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
DWXRXMFKQUCBMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P1OCC(S1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.